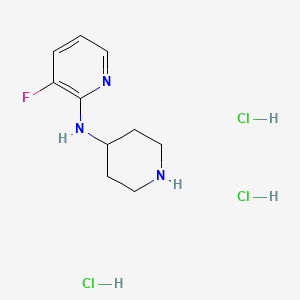

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C10H17Cl3FN3. It belongs to the class of fluorinated pyridines and piperidines, which are known for their diverse applications in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can be reacted with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the piperidin-4-yl group and amine functionality, followed by conversion to the trihydrochloride salt.

Chemical Reactions Analysis

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Hydrogenation: Catalytic hydrogenation can be used to reduce nitro groups to amines.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be compared with other fluorinated pyridines and piperidines:

2-Fluoro-3-bromopyridine: Similar in structure but lacks the piperidin-4-yl group, making it less versatile in medicinal chemistry.

4-Amino-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a single fluorine atom, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride (CAS Number: 1779133-99-1) is a fluorinated compound belonging to the class of pyridines and piperidines. Its molecular formula is C10H17Cl3FN3, and it is recognized for its potential applications in medicinal chemistry, particularly in drug discovery targeting the central nervous system.

| Property | Value |

|---|---|

| Molecular Formula | C10H17Cl3FN3 |

| Molecular Weight | 304.62 g/mol |

| CAS Number | 1779133-99-1 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions, which modulate various biological pathways. This compound has been studied for its potential effects on:

- Receptor Binding : It interacts with neurotransmitter receptors, particularly those involved in the regulation of mood and cognition.

- Enzyme Inhibition : It may inhibit certain enzymes that play a role in metabolic pathways, potentially impacting therapeutic outcomes.

Antidepressant Potential

A study evaluated the antidepressant-like effects of various pyridine derivatives, including this compound. The compound demonstrated significant activity in enhancing serotonin levels, suggesting its potential as a candidate for treating depressive disorders.

Anticancer Activity

Research has indicated that compounds structurally related to 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

- CNS Targeting : In a preclinical model, this compound was administered to evaluate its effects on anxiety-like behaviors. Results showed a reduction in anxiety levels, supporting its potential use as an anxiolytic agent.

- Antimicrobial Activity : A series of tests revealed that derivatives of this compound exhibit antimicrobial properties against various pathogens, indicating its utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The biological activity of 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine can be compared with other fluorinated compounds:

| Compound | Biological Activity |

|---|---|

| 2-Fluoro-3-bromopyridine | Moderate receptor binding; less versatile |

| 4-Amino-2-(trifluoromethyl)pyridine | Enhanced selectivity for certain targets |

The unique substitution pattern of 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine contributes to its distinct pharmacological profile, making it valuable in medicinal chemistry.

Properties

IUPAC Name |

3-fluoro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3.3ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIJHUXJPDSLSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=C(C=CC=N2)F.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl3FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.